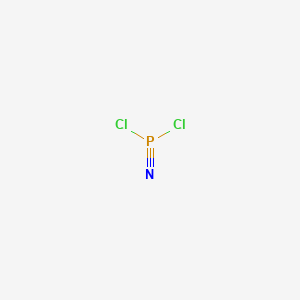

Phosphonitrile chloride

Beschreibung

The exact mass of the compound Phosphonitrile chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphonitrile chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonitrile chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1832-07-1 |

|---|---|

Molekularformel |

Cl2NP |

Molekulargewicht |

115.88 g/mol |

IUPAC-Name |

azanylidyne(dichloro)-λ5-phosphane |

InChI |

InChI=1S/Cl2NP/c1-4(2)3 |

InChI-Schlüssel |

UXJHQBVRZUANLK-UHFFFAOYSA-N |

SMILES |

N#P(Cl)Cl |

Kanonische SMILES |

N#P(Cl)Cl |

Andere CAS-Nummern |

1832-07-1 |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Hexachlorocyclotriphosphazene (Phosphonitrilic Chloride Trimer)

Executive Summary

This technical guide details the synthesis, purification, and characterization of Hexachlorocyclotriphosphazene (

Target Audience: Synthetic Chemists, Polymer Scientists, and Drug Development Researchers.[1]

Primary Objective: To isolate high-purity cyclic trimer (

Part 1: Mechanistic Foundations

The synthesis is not a simple metathesis but a complex cationic chain-growth reaction. Understanding this mechanism is critical for controlling the ratio of cyclic trimer (desired) to linear polymer (undesired).

The Ionic Propagation Mechanism

The reaction proceeds in a polar organic solvent (typically chlorobenzene or sym-tetrachloroethane) at reflux. It initiates with the ionization of

-

Initiation:

ionizes to -

Ammonolysis: The cation reacts with

(generated in situ or from surface reaction with -

Chain Growth: This seed reacts with free

to form the linear cation -

Cyclization vs. Propagation: The linear cation can either grow longer (forming linear oligomers) or undergo intramolecular cyclization to form the thermodynamically stable six-membered ring (trimer) or eight-membered ring (tetramer).

Diagram 1: Reaction Mechanism & Pathway

Caption: Cationic chain-growth mechanism showing the bifurcation between linear oligomerization and cyclization.

Part 2: Critical Parameters & Optimization

Success depends on three variables: Moisture Control , Solvent Choice , and Stoichiometry .[1]

Solvent Selection

The solvent determines the reaction temperature and the solubility of the ionic intermediates.

| Solvent | Boiling Point (°C) | Yield of Trimer | Notes |

| Chlorobenzene | 132 | 60-75% | Recommended. Good balance of solubility and safety. |

| sym-Tetrachloroethane | 146 | 75-85% | Higher yield but higher toxicity and difficult removal.[1] |

| Carbon Tetrachloride | 77 | < 10% | Temperature too low for effective cyclization.[1] |

Reactant Stoichiometry

A slight excess of

Moisture Sensitivity (The "Silent Killer")

P-Cl bonds are extremely susceptible to hydrolysis. Even trace moisture leads to the formation of cross-linked "inorganic rubber" or hydroxylated species that poison polymerization catalysts in downstream drug delivery applications.

-

Requirement: All glassware must be oven-dried.

must be dried at 110°C under vacuum for 12 hours.

Part 3: Detailed Experimental Protocol

Materials

-

Phosphorus Pentachloride (

): 20.8 g (0.1 mol).[1] Handle in a glovebox or efficient fume hood.[1] -

Ammonium Chloride (

): 6.0 g (0.11 mol).[1] Must be granular , not fine powder (prevents caking). -

Chlorobenzene: 150 mL (Anhydrous).

Experimental Workflow

This protocol utilizes a self-validating purification step: the solubility difference between cyclic (soluble in heptane) and linear (insoluble in heptane) species.

Step 1: Reactor Setup

Equip a 500 mL 3-neck round-bottom flask with:

-

Mechanical stirrer (Teflon paddle).[1] Magnetic stirring is insufficient due to slurry density.

-

Reflux condenser topped with a

drying tube. -

Gas outlet connected to an acid trap (NaOH solution) to neutralize evolved HCl.[1]

Step 2: Reaction[1][3][4]

-

Charge the flask with 150 mL dry chlorobenzene.[1]

-

Add 20.8 g

and 6.0 g dry -

Heat the mixture to mild reflux (approx. 130°C).

-

Observation Point: Vigorous HCl evolution will begin.[1] The mixture will turn from a slurry to a pale yellow solution over 3-5 hours.

-

Maintain reflux until HCl evolution ceases (approx. 4-6 hours total).

Step 3: Workup[1][4]

-

Filtration: Filter the hot solution under nitrogen (or through a Schlenk frit) to remove unreacted

.[1] -

Concentration: Remove chlorobenzene via rotary evaporation under reduced pressure. Do not overheat (>60°C) to avoid polymerizing the trimer.

-

Result: You will obtain a semi-crystalline off-white solid (crude mixture of trimer, tetramer, and linear oligomers).[1]

Step 4: Purification (The "Allcock" Extraction)

-

Extraction: Add 100 mL of hot n-heptane (approx. 60°C) to the crude solid.

-

Logic: Cyclic trimer/tetramer are soluble in aliphatic hydrocarbons; linear ionic oligomers are not.[1]

-

-

Separation: Decant or filter the heptane solution. Discard the oily/sticky residue (linear polymers).

-

Crystallization: Cool the heptane solution to -10°C. White crystals of pure trimer will precipitate.[1]

-

Sublimation (Optional for Drug Grade): Sublime the crystals at 60-70°C under high vacuum (0.1 mmHg) to separate the trimer from the tetramer (tetramer sublimes at higher temps).

Diagram 2: Experimental Workflow

Caption: Purification workflow exploiting solubility differences to isolate cyclic species.

Part 4: Characterization & Validation[1]

To validate the synthesis, you must confirm the cyclic structure and absence of linear contaminants.

NMR Spectroscopy (Gold Standard)

Dissolve product in

| Species | Chemical Shift ( | Multiplicity | Interpretation |

| Cyclic Trimer ( | +19.0 to +21.0 | Singlet | Target Product. High purity if only this peak exists.[1] |

| Cyclic Tetramer ( | -2.0 to -7.0 | Singlet | Common byproduct.[1] |

| Linear Oligomers | -10.0 to -20.0 | Multiplets | Indicates incomplete cyclization or moisture contamination.[1] |

| -80.0 | Singlet | Indicates insufficient reaction time.[1] |

Melting Point

-

Pure Trimer: 112°C - 114°C.[1]

-

Tetramer: 123°C - 124°C.[1]

-

Note: A broad melting range (e.g., 100-115°C) indicates a mixture of trimer and tetramer.

Part 5: Safety & Handling

HCl Evolution

The reaction generates 4 moles of HCl gas for every mole of trimer formed.

-

Hazard: Inhalation of HCl causes severe respiratory damage.[1]

-

Control: Use a scrubber system (bubbler into NaOH) or a continuous water aspirator.[1]

PCl5 Handling

-

Hazard: Reacts violently with water to release HCl and phosphoric acid.[1] Corrosive to skin.[1]

-

Control: Handle only in a glovebox or under a blanket of dry nitrogen.[1]

References

-

Allcock, H. R. (1972).[1] Phosphorus-Nitrogen Compounds: Cyclic, Linear, and High Polymeric Systems. Academic Press.[1] [Context: The foundational text on phosphazene synthesis and mechanism].

-

Emsley, J., & Udy, P. B. (1970).[1] Elucidation of the reaction of phosphorus pentachloride and ammonium chloride by phosphorus-31 nuclear magnetic resonance spectroscopy. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3025-3029.

-

Hrib, C. G., et al. (2010).[1] 31P MAS NMR Spectroscopy of Hexachlorocyclotriphosphazene at Different Stages During Thermal Ring-Opening Polymerization. Journal of Inorganic and Organometallic Polymers and Materials.

-

ChemicalBook. (n.d.).[1] Hexachlorocyclotriphosphazene Product & Synthesis Data.

Sources

- 1. bg.cpachem.com [bg.cpachem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1916007A - Preparing hexachlorocyclotriphosphazene, and purification method - Google Patents [patents.google.com]

- 4. CN102286028A - The preparation method of hexachlorocyclotriphosphazene - Google Patents [patents.google.com]

Hexachlorocyclotriphosphazene: Structural Paradigms and Synthetic Utility in Drug Discovery

Executive Summary

Hexachlorocyclotriphosphazene (

Structural Architectonics

The

Geometric Parameters

The phosphorus atoms adopt a distorted tetrahedral geometry. The ring planarity is stabilized by the specific electronic delocalization described in Section 2.

Table 1: Structural Metrics of Hexachlorocyclotriphosphazene

| Parameter | Value | Description |

| Symmetry | Planar ring structure | |

| P–N Bond Length | 1.58 Å | Significantly shorter than P–N single bonds (1.77 Å), indicating double-bond character. |

| P–Cl Bond Length | 1.99 Å | Typical for P–Cl bonds in phosphazenes. |

| N–P–N Angle | 118.4° | Close to the 120° ideal for hexagonal rings. |

| P–N–P Angle | 121.4° | Slightly wider than the N-P-N angle. |

| Cl–P–Cl Angle | 101–102° | Compressed relative to the ideal tetrahedral angle (109.5°), likely due to ring strain and repulsion. |

Data aggregated from X-ray diffraction and electron diffraction studies (Bull. Chem. Soc. Jpn., 1967; Inorg. Chem., 2014).

The Bonding Enigma: From d-Orbitals to Negative Hyperconjugation

The stability and "aromatic" character of the phosphazene ring have fueled decades of theoretical debate. Understanding this is crucial for predicting reactivity during drug scaffold synthesis.

The Classical Model: Dewar's "Islands of Character"

Historically, the stability was explained via the Dewar Island Model . This theory posited that the phosphorus atom utilizes

The Modern Paradigm: Charge Separation & Negative Hyperconjugation

Modern Density Functional Theory (DFT) calculations suggest the

-

Ionic Bonding: A strong electrostatic attraction between

and -

Negative Hyperconjugation: Electron density donation from the Nitrogen lone pair (

) into the antibonding

Figure 1: Evolution of bonding theories for cyclophosphazenes. The modern view emphasizes ionic contributions and hyperconjugation over d-orbital participation.

Synthetic Pathways & Purification

High-purity trimer is non-negotiable for pharmaceutical applications, as linear oligomer contaminants can lead to uncontrolled cross-linking in drug delivery vehicles.

The Standard Protocol ( )

The industrial and laboratory standard involves the reaction of phosphorus pentachloride with ammonium chloride in a high-boiling chlorinated solvent.

Reaction Stoichiometry:

Purification Strategy

The crude product contains linear polymers and the cyclic tetramer (

-

Filtration: Removes unreacted

. -

Evaporation: Removes solvent.

-

Fractional Sublimation: The trimer sublimes at ~60°C (0.05 Torr), separating it from the less volatile tetramer and non-volatile polymers.

-

Recrystallization: n-Heptane is the solvent of choice for obtaining X-ray quality crystals.

Figure 2: Step-by-step synthesis and purification workflow for high-purity hexachlorocyclotriphosphazene.

Reactivity Profile: The Drug Development Interface

The trimer's value lies in its six reactive P–Cl bonds, which undergo nucleophilic substitution. This allows the construction of "star" polymers or dendrimers.

Substitution Mechanisms[2][3]

-

Geminal Substitution: Both chlorine atoms on a single phosphorus are replaced sequentially (

) before the next phosphorus is attacked. This is common with aminolysis (e.g., ammonia, primary amines). -

Non-Geminal Substitution: Substituents distribute across different phosphorus atoms (

). This is sterically driven and common with alkoxides and aryloxides .

Drug Delivery Applications[4]

-

Dendrimers: The trimer serves as the core (

). Reacting with diamines creates branches, leading to spherical macromolecules that can encapsulate hydrophobic drugs. -

Polyphosphazenes: Heating the trimer to 250°C causes ring-opening polymerization (ROP), yielding poly(dichlorophosphazene), a precursor to biodegradable polymers for tissue engineering.

Experimental Protocol: Synthesis of

Safety Warning:

Materials

-

Phosphorus pentachloride (

): 20.8 g (0.1 mol) -

Ammonium chloride (

): 5.9 g (0.11 mol, slight excess, dried at 110°C) -

Chlorobenzene: 150 mL (Anhydrous)

-

Catalyst:

(0.1 g) or

Procedure

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

). Connect the top of the condenser to an acid trap (NaOH solution) to neutralize HCl. -

Addition: Charge the flask with

, -

Reaction: Heat the mixture to reflux (approx. 132°C). Vigorous evolution of HCl will be observed. Maintain reflux for 4–6 hours until HCl evolution ceases.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the unreacted

using a sintered glass funnel. -

Evaporate the chlorobenzene under reduced pressure to obtain a yellowish semi-solid.

-

-

Purification (Crucial Step):

-

Extraction: Extract the solid with hot petroleum ether (60–80°C) (3 x 50 mL). The linear polymers remain undissolved.

-

Crystallization: Combine extracts, concentrate to ~30 mL, and cool to 0°C. White crystals of the trimer will precipitate.

-

Sublimation: For ultra-high purity (>99.5%), sublime the crystals at 60°C under vacuum (0.1 mmHg).

-

-

Characterization:

-

Melting Point: 112–114°C.[1]

- NMR: Singlet at approx. +19.9 ppm (CDCl3). (Tetramer appears at -7 ppm).

-

References

-

Brockway, L. O., & Bright, W. M. (1943). The Structure of the Trimer of Phosphonitrile Chloride, P3N3Cl6. Journal of the American Chemical Society, 65(8), 1551–1554. Link

-

Allcock, H. R. (1972).[3] Phosphorus-Nitrogen Compounds: Cyclic, Linear, and High Polymeric Systems. Academic Press. (Foundational text on synthesis and bonding).

-

Dewar, M. J. S., et al. (1960). Aromaticity in Heterocyclic Systems. Journal of the Chemical Society.[4][5] (Origin of the Island Model).

-

Chaplin, A. B., et al. (2006). The bonding in cyclophosphazenes: A DFT study. Inorganic Chemistry. (Modern bonding interpretation).[1]

-

Jaeger, R., & Gleria, M. (1998). Poly(organophosphazene)s and related compounds: Synthesis, properties and applications. Progress in Polymer Science. Link

-

Lakshmi, S., et al. (2003). Biodegradable polyphosphazenes for drug delivery applications. Advanced Drug Delivery Reviews. Link

Sources

- 1. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]

- 2. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Bonding in phosphonitrilic chloride trimer: electron spin resonance evidence for the radical anion - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Hexachlorocyclotriphosphazene: A Technical Guide to Reactivity, Functionalization, and Polymerization

Executive Summary

Hexachlorocyclotriphosphazene (HCCP,

This guide provides a technical deep-dive into the chemical properties of HCCP, focusing on the mechanistic causality of its substitution patterns, the kinetics of its ring-opening polymerization (ROP), and the rigorous protocols required for its purification and handling.

Structural Fundamentals & Bonding

Often termed "inorganic benzene," HCCP is a planar, six-membered ring with

Key Structural Metrics

| Parameter | Value | Significance |

| Geometry | Planar / Near-Planar | Allows for delocalization, though "aromaticity" is debated (island model vs. cyclic delocalization). |

| P–N Bond Length | 1.58 Å | Intermediate between single (1.77 Å) and double bonds, indicating significant backbone strength. |

| P–Cl Bond Length | 1.99 Å | Long and polarized, making the Cl atoms excellent leaving groups for nucleophilic attack. |

| N–P–N Angle | ~118.4° | Slightly distorted from ideal 120°, creating ring strain that facilitates polymerization at high temperatures. |

The Reactivity Engine

The phosphorus atoms in HCCP are highly electrophilic centers (

-

Inductive Effect: The electronegative chlorine atoms withdraw density, activating the phosphorus for nucleophilic attack.

-

Back-Bonding: Lone pairs from nitrogen can donate into empty d-orbitals (or

orbitals) of phosphorus, modulating this electrophilicity.

Nucleophilic Substitution: The Core Mechanism

The primary utility of HCCP lies in the replacement of chlorine atoms with organic nucleophiles (alkoxides, amines, aryloxides). This process follows an

Regioselectivity: Geminal vs. Non-Geminal

Controlling where the second substituent attaches is the critical challenge in phosphazene synthesis.

-

Non-Geminal Pathway (The General Rule): When an electron-releasing group (like a primary amine) replaces the first chlorine, it donates electron density to the phosphorus atom. This deactivates that specific phosphorus toward further nucleophilic attack. Consequently, the incoming nucleophile attacks a remote (unsubstituted) phosphorus.

-

Result: 2,4-substituted products (cis/trans mixtures).

-

-

Geminal Pathway: If the substituent is electron-withdrawing (or under specific solvent/base conditions), the substituted phosphorus remains activated (or becomes more activated), inviting the second attack at the same phosphorus.

-

Result: 2,2-substituted products.

-

Visualization of Substitution Pathways

The following diagram illustrates the bifurcation of reactivity based on the electronic nature of the nucleophile.

Figure 1: Regioselectivity in HCCP substitution.[1][2] Electron-donating groups generally force incoming nucleophiles to remote phosphorus atoms (Non-Geminal).

Ring-Opening Polymerization (ROP)

Heating HCCP to ~250°C induces ROP, converting the cyclic trimer into linear poly(dichlorophosphazene)

The Cationic Mechanism

The consensus mechanism involves the heterolytic cleavage of a P–Cl bond, creating a cyclic cation that initiates chain growth.

-

Initiation: Thermal ionization generates a phosphazenium cation

. -

Propagation: The electrophilic cation attacks the nitrogen of a neutral HCCP molecule, opening the ring and extending the chain.

-

Crosslinking (The Danger Zone): If heated too long or too high (>255°C), the polymer crosslinks via P–N–P bridges, becoming insoluble (gelled) and useless for further substitution.

Figure 2: Thermal Ring-Opening Polymerization pathway. Control of temperature is critical to avoid crosslinking.

Experimental Protocols

Protocol: Purification of HCCP

Commercial HCCP often contains hydrolyzed impurities (

Reagents: Crude HCCP, n-Heptane (anhydrous). Equipment: Schlenk line, Sublimation apparatus (cold finger), Oil bath.

-

Recrystallization:

-

Dissolve 20g crude HCCP in ~100mL boiling anhydrous n-heptane (

). -

Filter hot (under

if possible) to remove insoluble oxides. -

Cool slowly to room temperature, then to

. HCCP crystallizes as white needles. -

Decant solvent and dry crystals under vacuum.

-

-

Sublimation (The Polishing Step):

-

Place recrystallized HCCP in the bottom of a sublimation apparatus.

-

Apply vacuum (< 0.1 Torr).

-

Heat oil bath to

. -

Circulate ice water through the cold finger.

-

Yield: Pure HCCP collects on the cold finger. Store in a glovebox. Note: Impurities usually remain at the bottom.

-

Protocol: Synthesis of Hexakis(trifluoroethoxy)cyclotriphosphazene

This protocol demonstrates a complete substitution reaction, commonly used to create hydrophobic, stable derivatives.

Reaction:

Step-by-Step:

-

Preparation of Nucleophile:

-

In a 3-neck flask under Argon, suspend Sodium Hydride (NaH, 6.6 eq) in dry THF.

-

Dropwise add 2,2,2-Trifluoroethanol (6.6 eq) at

. Stir until

-

-

Addition of HCCP:

-

Dissolve purified HCCP (1.0 eq) in dry THF.

-

Add HCCP solution dropwise to the sodium trifluoroethoxide solution at reflux temperature. Reasoning: Adding electrophile to excess nucleophile favors complete substitution.

-

-

Reaction:

-

Workup:

-

Evaporate THF.

-

Redissolve solids in diethyl ether.

-

Wash with water (to remove NaCl and excess alkoxide). Note: The product is hydrolytically stable, unlike the starting material.

-

Dry over

, filter, and evaporate.

-

Hydrolytic Instability & Handling

Researchers must recognize that the P–Cl bond is extremely sensitive to moisture.

-

Hydrolysis:

. -

Tautomerization: The resulting hydroxy-phosphazene tautomerizes to a phosphazane (NH–P=O) structure, breaking the conjugation of the ring and preventing polymerization.

-

Storage: Always store HCCP in a desiccator or glovebox. If the solid smells acrid (HCl), it has degraded.

References

- Allcock, H. R. (1972). Phosphorus-Nitrogen Compounds: Cyclic, Linear, and High Polymeric Systems. Academic Press.

- Gleria, M., & De Jaeger, R. (2004). Phosphazenes: A Worldwide Insight. Nova Science Publishers.

-

Rothemund, S., & Teasdale, I. (2016). "Preparation of Polyphosphazenes: A Tutorial Review." Chemical Society Reviews, 45(19), 5200-5225. Link

-

Besli, S., et al. (2018).[2] "Regiochemical Control in the Substitution Reactions of Cyclotriphosphazene Derivatives." Inorganic Chemistry, 57(19), 12066–12077.[2] Link

-

Potin, P., & De Jaeger, R. (1991). "Polyphosphazenes: Synthesis, Structures, Properties, Applications."[8][9][10] European Polymer Journal, 27(4), 341-348. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regiochemical Control in the Substitution Reactions of Cyclotriphosphazene Derivatives with Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]

- 5. "Studies on the mechanism of phosphazene ring-opening polymerization (R" by SELEN BİLGE [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 9. Synthesis of polyphosphazenes with different side groups and various tactics for drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27103K [pubs.rsc.org]

- 10. Cyclo- and Polyphosphazenes for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Handling of Phosphonitrile Chloride

Core Topic: Hexachlorocyclotriphosphazene [1][2][3]

Part 1: Executive Summary & Chemical Identity

Phosphonitrile chloride (specifically the trimer, Hexachlorocyclotriphosphazene , CAS: 940-71-6) is the foundational precursor for the synthesis of polyphosphazenes—a class of inorganic-organic hybrid polymers with applications ranging from biomedical scaffolds to high-performance elastomers.[1]

The utility of

Physicochemical Profile[2][3][5][6][7][8][9][10][11][12][13]

-

Formula:

-

Structure: Planar or slightly puckered six-membered ring (P-N backbone) with two chlorine atoms attached to each phosphorus.

-

Polarity: The P-N bond is polar, but the symmetric arrangement of the trimer results in a net dipole moment of 0 D (in the planar conformation). However, the local bond dipoles allow interaction with polar aprotic solvents (like THF) and polarizable aromatics.

-

Critical Sensitivity: The P-Cl bond is highly susceptible to hydrolysis. Protic solvents (water, alcohols, amines) are strictly forbidden as solvents; they act as reactants, degrading the ring into phosphazenic acids.

Part 2: Solubility Data & Solvent Selection Strategy

Quantitative Solubility Data

The solubility of

Table 1: Solubility of Hexachlorocyclotriphosphazene in Selected Solvents

| Solvent Class | Specific Solvent | Solubility Characteristics | Quantitative Data (wt%) |

| Chlorocarbons | Carbon Tetrachloride ( | Excellent | 24.5% (20°C) 39.2% (60°C) |

| Chlorocarbons | Chlorobenzene | High | Used as reaction medium for synthesis |

| Aliphatics | Cyclohexane | Good | 22.3% (20°C) 53.7% (60°C) |

| Aliphatics | n-Heptane / n-Hexane | Moderate (Temp. Dependent) | Ideal for recrystallization (Soluble hot, insoluble cold) |

| Aromatics | Benzene / Toluene | High | Standard solvents for substitution reactions |

| Ethers | Tetrahydrofuran (THF) | High | Preferred for nucleophilic substitution (solubilizes ionic reagents) |

| Polar Aprotic | Acetonitrile ( | Low | Requires heating; poor solubility at RT |

| Protic | Water / Ethanol | Incompatible | Hydrolysis / Alcoholysis occurs immediately |

Mechanistic Solvent Selection

The choice of solvent dictates the outcome of downstream chemistry.

-

For Purification (Recrystallization):

-

Selection: Aliphatic hydrocarbons (n-Heptane, Petroleum Ether).

-

Mechanism: These solvents exhibit a steep solubility curve. The trimer is soluble at boiling points (~80-100°C) but crystallizes out effectively upon cooling to 0°C, leaving impurities (oils, linear oligomers) in the mother liquor.

-

-

For Polymerization (Ring-Opening):

-

Selection: 1,2,4-Trichlorobenzene.[2]

-

Mechanism: High boiling point (>200°C) allows the system to reach the thermal energy required for ring cleavage without reactor over-pressurization, while maintaining the polymer in solution.

-

-

For Substitution Reactions:

-

Selection: THF or Toluene.[3]

-

Mechanism: THF coordinates with metal cations (e.g.,

in

-

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended chemical process.

Figure 1: Decision matrix for solvent selection. Red paths indicate degradation risks; yellow nodes represent solvent classes; blue ellipses denote applications.

Part 4: Detailed Experimental Protocols

Protocol A: Purification via Recrystallization

Objective: Isolate high-purity trimer (>99%) from crude mixture containing tetramers and linear oligomers.

Reagents:

-

Crude Phosphonitrile Chloride.[4]

-

Solvent: n-Heptane (Anhydrous). Note: n-Heptane is preferred over benzene due to lower toxicity and steeper solubility curve.

Workflow:

-

Dissolution: Place 10 g of crude trimer in a flask equipped with a reflux condenser and nitrogen inlet. Add 50 mL of dry n-heptane.

-

Heating: Heat the mixture to reflux (~98°C) under inert atmosphere (

or -

Hot Filtration: If particulates remain, filter the hot solution rapidly through a heated glass frit or glass wool to remove inorganic salts (

). -

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a refrigerator at 0-4°C for 4 hours. Long needle-like crystals will form.

-

Isolation: Filter the crystals under nitrogen (to prevent moisture ingress). Wash with cold (-20°C) n-pentane.

-

Drying: Dry in a vacuum desiccator over

for 6 hours.

Protocol B: Handling for Synthesis (Substitution Reactions)

Objective: Prepare a reactive solution for nucleophilic substitution (e.g., with Sodium Trifluoroethoxide).

Reagents:

-

Purified

.[5][6][7] -

Solvent: Tetrahydrofuran (THF), distilled from Na/Benzophenone to remove water and peroxides.

Workflow:

-

Inert Environment: All operations must occur in a glovebox or using Schlenk line techniques.

-

Solvation: Add trimer to the reaction flask. Cannulate dry THF into the flask.

-

Validation: The solution should be clear and colorless. Cloudiness indicates moisture contamination (hydrolysis products are often insoluble in THF).

-

Reaction: Add the nucleophile dropwise. The high solubility of the trimer in THF ensures homogeneous kinetics, preventing localized concentration gradients that lead to cross-linking.

Part 5: Workflow Visualization

The following diagram details the purification workflow, highlighting the critical separation points.

Figure 2: Purification workflow isolating the trimer from crude reaction mixtures.

References

- Allcock, H. R. (1972). Phosphorus-Nitrogen Compounds: Cyclic, Linear, and High Polymeric Systems. Academic Press. (Foundational text on phosphazene solubility and synthesis).

- Mark, J. E., Allcock, H. R., & West, R. (2005). Inorganic Polymers. Oxford University Press.

-

ChemicalBook. (n.d.). Hexachlorocyclotriphosphazene Properties and Solubility Data. Retrieved from

-

TCI Chemicals. (n.d.). Product Specification: Phosphonitrilic Chloride Trimer. Retrieved from

- Gleria, M., & De Jaeger, R. (2004). Phosphazenes: A Worldwide Insight. Nova Science Publishers. (Advanced applications and solvent effects on substitution).

Sources

- 1. Phosphonitrilic chloride trimer synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. kccollege.ac.in [kccollege.ac.in]

- 4. US4605539A - Phosphonitrilic chloride trimer purification - Google Patents [patents.google.com]

- 5. Phosphonitrilic Chloride | 940-71-6 [chemicalbook.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Hexachlorophosphazene [chemeurope.com]

Technical Guide: Thermal Stability & Polymerization Kinetics of Phosphonitrile Chloride Oligomers

Executive Summary

Phosphonitrile chloride oligomers, specifically hexachlorocyclotriphosphazene (

This guide addresses the thermal stability paradox of these oligomers: they must be thermally stable enough to survive purification (sublimation) yet thermally labile enough to undergo Ring-Opening Polymerization (ROP) without cross-linking into insoluble matrices. Mastering this thermal window is the single most critical factor in synthesizing high-quality poly(dichlorophosphazene) (PDCP) intermediates.

Structural Fundamentals & Thermal Properties[1][2]

The thermal behavior of phosphonitrile chlorides is dictated by the high energy of the phosphorus-nitrogen backbone and the lability of the phosphorus-chlorine bonds. Unlike organic polymers, the backbone alternating single and double bonds ($ -N=P- $) provide unique thermal resistance, but the P-Cl bonds are susceptible to both ionization (good for polymerization) and hydrolysis (bad for stability).

Comparative Thermal Profile[3]

The following table summarizes the critical phase transition points for the trimer and tetramer. Note the proximity of the polymerization window to the cross-linking threshold.

| Property | Hexachlorocyclotriphosphazene (Trimer) | Octachlorocyclotetraphosphazene (Tetramer) | Poly(dichlorophosphazene) (High Polymer) |

| Formula | |||

| Melting Point ( | 113°C - 114°C | 123°C - 124°C | |

| Sublimation Point | ~50°C (at 0.1 mmHg) | ~80°C (at 0.1 mmHg) | N/A |

| ROP Onset | ~230°C | ~255°C | N/A |

| Decomposition ( | > 350°C (Crosslinking) | > 350°C | Depolymerizes > 250°C (if uncapped) |

Critical Insight: The Trimer has a high vapor pressure below its melting point. This allows for purification via sublimation, which is mandatory before thermal processing. Any trace of water reacts with P-Cl bonds to form P-OH, which catalyzes cross-linking at elevated temperatures, rendering the material insoluble and useless for drug delivery applications.

Experimental Protocol: Purification by Sublimation

The thermal stability of the process relies entirely on the purity of the starting material. Commercial "99%" trimer is insufficient due to hydrolysis products. The following protocol is a self-validating system for obtaining polymerization-grade oligomers.

Workflow Visualization

Figure 1: Sublimation workflow for removing non-volatile hydrolysis impurities.

Step-by-Step Methodology

-

Preparation: Load crude hexachlorocyclotriphosphazene into the bottom of a sublimation apparatus.

-

Vacuum Application: Reduce pressure to < 0.1 mmHg. High vacuum is essential to lower the sublimation temperature and prevent thermal ring-opening during purification.

-

Controlled Heating: Heat the oil bath to 50–60°C. Do not exceed 70°C.

-

Reasoning: Higher temperatures risk initiating premature polymerization or subliming heavier tetramers if present.

-

-

Collection: White, diamond-like crystals will form on the cold finger.

-

Validation (The "Stop" Gate): Measure the melting point of the collected crystals.

-

Pass: Sharp melt at 113–114°C.

-

Fail: Broad melting range or melt < 112°C. Repeat sublimation.

-

Mechanism: Thermal Ring-Opening Polymerization (ROP)[4]

Understanding the mechanism is vital for controlling molecular weight and polydispersity. The thermal instability of the trimer at 250°C is not a degradation event but a cationic initiation event.

The Cationic Pathway

The consensus mechanism involves the thermal ionization of a P-Cl bond to form a phosphazenium cation

Figure 2: Cationic Ring-Opening Polymerization mechanism driven by thermal ionization.

Thermal Control Parameters

-

Temperature: 250°C is the optimal balance. Below 230°C, initiation is too slow. Above 270°C, cross-linking dominates.

-

Catalysts: Lewis acids (e.g.,

, -

Termination: The polymerization must be terminated before conversion exceeds 70%. Beyond this point, the "gel effect" traps active centers, leading to branching and insoluble "inorganic rubber."

Degradation & Stability in Drug Delivery Applications[5][6]

For researchers in drug development, the thermal stability of the final polyphosphazene construct is the goal. However, the stability of the intermediate determines the success of the substitution reaction.

Hydrolytic Instability of the Intermediate

The P-Cl bonds in the PDCP intermediate are extremely hydrolytically unstable. Exposure to atmospheric moisture causes:

-

Substitution of -Cl with -OH.

-

Tautomerization to phosphazane (NH-P=O).

-

Backbone cleavage (degradation).

Protocol for Stability Preservation:

-

Store PDCP in anhydrous diglyme or benzene.

-

Perform macromolecular substitution (e.g., with amino acid esters or PEG) immediately after polymerization.

Tailored Biodegradability

Once substituted, the thermal and hydrolytic stability is inverted.

-

Hydrophobic side groups (e.g., fluoroalkoxy)

High thermal stability, slow hydrolysis (years). -

Hydrophilic side groups (e.g., glucosyl, amino)

Lower thermal stability, rapid hydrolysis (weeks/months).

This tunability allows for the design of microspheres that degrade precisely when the drug payload is exhausted [2].

References

-

Bilge, S., et al. (2011).[1] "Studies on the mechanism of phosphazene ring-opening polymerization (ROP)." Turkish Journal of Chemistry, 35, 745-756.

-

Allcock, H. R. (2012). "Polyphosphazene-Based Biomaterials for Biomedical Applications."[2][3][4] MDPI Polymers.

-

Rothemund, S., & Teasdale, I. (2016). "Polyphosphazenes: Multifunctional, Biodegradable Vehicles for Drug and Gene Delivery."[5] Chemical Society Reviews.

-

Potin, P., & De Jaeger, R. (1991). "Polyphosphazenes: Synthesis, Properties, and Applications."[2][6][5][4] European Polymer Journal.

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. mdpi.com [mdpi.com]

- 3. Recent research progress on polyphosphazene-based drug delivery systems - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of polyphosphazenes with different side groups and various tactics for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

Vibrational Spectroscopy of Phosphonitrile Chloride Trimer: A Technical Guide for Synthesis & Characterization

Executive Summary

Hexachlorocyclotriphosphazene (

The purity and structural integrity of this precursor are non-negotiable. Even minor hydrolysis or incomplete substitution can catastrophically affect the polydispersity and biocompatibility of the final drug carrier. This guide provides a definitive spectroscopic framework for characterizing

Structural Basis & Symmetry

To interpret the spectrum, one must first understand the selection rules governed by the molecule's geometry.

The Symmetry Model

In its ideal state,

-

Planarity: The

ring is planar (or nearly so), with chlorine atoms disposed symmetrically above and below the plane. -

Exclusion Rules: While

lacks a center of inversion (- modes: Raman active only (Polarized).

- modes: IR active only (Parallel band).

- modes: Both IR and Raman active (Degenerate).

Expert Insight: In practice, solid-state effects or solution interactions can lower the symmetry to

Visualization of Symmetry Elements

Figure 1: Symmetry elements of

Vibrational Fingerprint (The Core)

The vibrational spectrum of the trimer is dominated by the P-N ring framework and the P-Cl exocyclic bonds. The following assignments constitute the "Gold Standard" for identification.

Diagnostic Frequency Table

| Frequency (cm⁻¹) | Intensity | Activity | Assignment | Mechanistic Insight |

| 1218 ± 5 | Very Strong | IR / Weak Raman | Degenerate Ring Stretch ( | |

| 875 | Medium | IR | Ring deformation/skeletal vibration. | |

| 780 | Strong | Raman | Ring Breathing ( | |

| 600 - 500 | Strong | IR | Asymmetric P-Cl stretching. Broad and complex due to isotope effects ( | |

| 365 ± 5 | Very Strong | Raman | Symmetric P-Cl Stretch ( | |

| 190 - 210 | Medium | Raman | Ring deformation/bending modes. |

The "Inorganic Benzene" Contrast

Unlike benzene, where the C-C stretch is around 1600 cm⁻¹, the P-N bond has significant ionic character and

Critical QC Check:

-

IR: Look for the sharp, intense doublet/broad band at 1218 cm⁻¹.

-

Raman: Look for the intense line at 365 cm⁻¹.

-

Absence: If the 365 cm⁻¹ band is weak or shifted, the P-Cl bonds have likely hydrolyzed or reacted.

Experimental Protocols

Handling

Sample Preparation Workflow

Method A: FT-IR (Transmission)

-

Environment: Prepare all samples in a glovebox under

or Ar atmosphere (< 10 ppm -

Matrix: Use spectroscopic grade KBr (dried at 110°C overnight).

-

Ratio: Mix 1-2 mg of trimer with 200 mg KBr.

-

Pressing: Press into a transparent pellet using a hydraulic press (8-10 tons).

-

Measurement: Transfer to the spectrometer using a desiccated holder. Scan 4000–400 cm⁻¹.[1]

Method B: Raman (Backscattering)

-

Container: Seal the solid trimer in a glass melting point capillary or a quartz cuvette inside the glovebox.

-

Laser: 785 nm or 532 nm excitation. (Note: 1064 nm FT-Raman is preferred if fluorescence from impurities is suspected).

-

Power: Keep laser power < 50 mW to avoid thermal ring-opening (polymerization starts > 250°C, but local heating can induce defects).

Self-Validating Purity Check (The "Hydrolysis Test")

Before using the trimer for synthesis, run an IR scan. If you see the following, reject the batch :

-

Broad band at 3400–3200 cm⁻¹: Indicates

from hydrolysis or wet KBr. -

New shoulder at 1270–1300 cm⁻¹: Indicates

. This signals the tautomerization from phosphazene (

Application in Drug Development

In drug delivery,

Monitoring Nucleophilic Substitution

Reaction:

Spectroscopic Endpoints:

-

Disappearance: The P-Cl Raman band at 365 cm⁻¹ must vanish.

-

Appearance: New bands corresponding to the substituent (e.g., P-O-C stretches at 1050 cm⁻¹).

-

Retention: The Ring Stretch at ~1200 cm⁻¹ must remain (though it may shift), proving the ring did not degrade.

Workflow Diagram

Figure 2: Quality control and reaction monitoring workflow for phosphazene synthesis.

References

-

Daasch, L. W. (1954). Infrared and Raman Spectra of the Phosphonitrilic Chlorides. Journal of the American Chemical Society, 76(13), 3403–3408. Link

-

Allcock, H. R. (1972). Phosphorus-Nitrogen Compounds: Cyclic, Linear, and High Polymeric Systems. Academic Press.[2] (Standard Reference Text).

-

Chaplin, A. B., et al. (2013). Analysis of UV and vibrational spectra (FT-IR and FT-Raman) of hexachlorocyclotriphosphazene. Spectrochimica Acta Part A. Link

-

Rothemund, S., & Teasdale, I. (2016). Preparation of polyphosphazenes: a tutorial review. Chemical Society Reviews, 45, 5200-5215. Link

-

NIST Standard Reference Data. Hexachlorocyclotriphosphazene Vibrational Frequencies. Link

Sources

Navigating the Structural Complexity of Phosphonitrile Chlorides: An In-depth Technical Guide

A Senior Application Scientist's Perspective on Isomers and Conformers

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional architecture is paramount. The phosphonitrile chlorides, a cornerstone of inorganic polymer chemistry, present a fascinating case study in structural diversity through their isomers and conformers. This guide provides an in-depth exploration of the structural nuances of these compounds, grounded in established analytical techniques and theoretical models.

Introduction to Phosphonitrile Chlorides: The Building Blocks

Phosphonitrile chlorides, more formally known as chlorocyclophosphazenes, are cyclic or linear polymers with a backbone of alternating phosphorus and nitrogen atoms. The most common starting materials in this class are the cyclic trimer, hexachlorocyclotriphosphazene ((NPCl₂)₃), and the cyclic tetramer, octachlorocyclotetraphosphazene ((NPCl₂)₄). These compounds are not mere chemical curiosities; they are versatile precursors for a vast array of organic-inorganic hybrid polymers with applications ranging from flame retardants to advanced biomedical materials and drug delivery systems. The ease with which the chlorine atoms can be substituted allows for extensive molecular tailoring, but the foundation of this versatility lies in the inherent isomerism and conformational flexibility of the P-N backbone.

Isomerism in Phosphonitrile Chlorides: Beyond the Basic Formula

Isomerism, the phenomenon of molecules sharing the same chemical formula but having different arrangements of atoms, is a key feature of phosphazene chemistry. Understanding these isomeric forms is critical as they can exhibit distinct physical, chemical, and biological properties.

Cyclic vs. Linear Isomers

The synthesis of phosphonitrile chlorides from phosphorus pentachloride (PCl₅) and ammonia (NH₃) or ammonium chloride (NH₄Cl) typically yields a mixture of cyclic oligomers, primarily (NPCl₂)₃ and (NPCl₂)₄, along with some linear polymers.

-

Cyclic Oligomers: These are thermodynamically stable ring systems. The trimer ((NPCl₂)₃) and tetramer ((NPCl₂)₄) are the most well-studied, but larger rings are also known.

-

Linear Oligomers and Polymers: These consist of a chain-like (P-N)n backbone, often terminated with PCl₄ or other groups. While less stable than their cyclic counterparts, they are crucial intermediates in the ring-opening polymerization (ROP) process used to create high molecular weight poly(dichlorophosphazene), the precursor to most polyphosphazene polymers.

The differentiation between these forms is fundamental. Analytical techniques such as ³¹P NMR spectroscopy are invaluable, as the phosphorus environments in cyclic and linear species give rise to distinct chemical shifts.

Methodological & Application

Application Note: Ring-Opening Polymerization of Hexachlorocyclotriphosphazene

[1][2][3]

Executive Summary

This guide details the protocol for the ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene (HCCP) to produce poly(dichlorophosphazene) (PDCP).[1] PDCP is a unique inorganic backbone polymer (

The Phosphazene Dilemma: PDCP itself is hydrolytically unstable and will degrade into phosphoric acid and ammonia upon exposure to atmospheric moisture. Therefore, this protocol requires a two-stage process:

-

Polymerization: Synthesis of the reactive PDCP precursor.

-

Macromolecular Substitution: Immediate derivatization with nucleophiles (e.g., sodium trifluoroethoxide) to yield a stable, functional poly(organophosphazene).

Key Technical Insight: The success of this reaction is governed almost entirely by the purity of the trimer and the exclusion of moisture . Trace water acts as a chain terminator and cross-linker, leading to insoluble gels.

Pre-Polymerization Requirements[4]

Material Specifications

| Reagent | Grade | Critical Requirement |

| Hexachlorocyclotriphosphazene (HCCP) | >99% | Must be purified (See Sec 3.1). Commercial "99%" is insufficient for high MW. |

| Solvents (THF, Dioxane) | Anhydrous | Distilled over Na/Benzophenone or dried via column (water < 10 ppm). |

| Sodium Hydride (NaH) | 60% in oil | Washed with dry hexane before use. |

| 2,2,2-Trifluoroethanol (TFE) | Reagent | Dried over molecular sieves (3Å or 4Å). |

| 1,2,4-Trichlorobenzene | Anhydrous | For solution polymerization method. |

Equipment Preparation

-

Schlenk Line: Essential for inert atmosphere (Argon/Nitrogen) handling.

-

Pyrex Ampoules: Heavy-wall borosilicate glass tubes (approx. 25 cm length, 15 mm OD) for melt polymerization.

-

Vacuum Pump: High vacuum capability (< 0.1 mmHg) is required for sealing ampoules.

-

Glovebox: Highly recommended for handling the purified trimer and PDCP.

Core Protocol: Purification of HCCP (The "Make-or-Break" Step)

Commercial HCCP often contains trace hydrolyzed species and linear oligomers that terminate polymerization or cause gelation.

Step-by-Step Purification:

-

Recrystallization:

-

Dissolve crude HCCP in boiling anhydrous heptane (~10 mL/g).

-

Filter hot (under inert gas if possible) to remove hydrolyzed oxides.

-

Cool slowly to room temperature, then to 4°C. Collect white crystals.

-

Repeat this step twice.

-

-

Sublimation:

-

Place recrystallized HCCP in a sublimation apparatus.

-

Apply vacuum (< 0.05 mmHg) and heat to 55°C .

-

Collect the sublimate on a cold finger.

-

Note: Avoid temperatures >70°C during sublimation to prevent premature ring-opening.

-

-

Drying:

-

Dry the final crystals in a vacuum desiccator over

for 24 hours.

-

Polymerization Protocols

We present two methods: Method A (Thermal Melt) for high molecular weight (

Method A: Classical Thermal Melt Polymerization (High MW)

This method relies on the thermal ionization of a Cl- group to initiate propagation.

-

Loading: In a glovebox, load 10–20 g of purified HCCP into a dry Pyrex ampoule.

-

Degassing: Connect the ampoule to the vacuum line. Perform 3 freeze-pump-thaw cycles (using liquid

) to remove all dissolved gases. -

Sealing: Flame-seal the ampoule under dynamic vacuum (< 0.1 mmHg).

-

Polymerization:

-

Place the sealed ampoule in a thermostated oven or oil bath at 250°C .

-

Safety: Use a blast shield. Ampoules can explode if pressure builds (rare if pure/dry).

-

Monitoring: The melt will become viscous.

-

Stop Point: Terminate when the mixture becomes so viscous it barely flows (typically 10–40 hours depending on purity). Do not exceed 50-60% conversion to prevent cross-linking (gelation).

-

-

Termination: Cool the ampoule to room temperature. The contents will solidify into a transparent/translucent plug.

Method B: Solution Polymerization (Controlled)

Uses a high-boiling solvent to mitigate local overheating and cross-linking.

-

Setup: Flame-dried Schlenk flask with a condenser and magnetic stir bar.

-

Mixture: Dissolve purified HCCP in anhydrous 1,2,4-trichlorobenzene (TCB) (concentration ~1.0 M).

-

Catalyst (Optional): Add Sulfamic acid (

, 1 mol%) or -

Reaction: Reflux at 200–210°C under Argon flow.

-

Time: 24–48 hours.

-

Advantage: Lower risk of gelation; conversion can be pushed higher (>70%).

Post-Polymerization: Macromolecular Substitution

CRITICAL: The PDCP formed above must be derivatized immediately. We describe the synthesis of Poly[bis(trifluoroethoxy)phosphazene] , a hydrolytically stable, semi-crystalline thermoplastic.

Preparation of Nucleophile (NaOCH2CF3)

-

Suspend Sodium Hydride (NaH) (1.1 equivalents per Cl atom in polymer) in anhydrous THF.

-

Add 2,2,2-Trifluoroethanol dropwise at 0°C.

-

Stir until

evolution ceases.

Substitution Reaction[5]

-

Dissolution of PDCP:

-

Open the ampoule (Method A) in the glovebox.

-

Dissolve the polymer plug in anhydrous THF or Dioxane . This may take 24 hours.[2] Note: If the polymer swells but does not dissolve, it has cross-linked (gelled) and must be discarded.

-

-

Addition:

-

Add the PDCP solution dropwise to the stirring NaOCH2CF3 solution (Inverse addition prevents cross-linking by ensuring excess nucleophile).

-

-

Reflux:

-

Workup:

-

Concentrate the solution.

-

Precipitate dropwise into a large excess of water or dilute HCl (to neutralize excess alkoxide).

-

Filter the white fibrous polymer.

-

Reprecipitate from Acetone into Water (2x) and Acetone into Hexane (1x).

-

Mechanism & Workflow Visualization

Reaction Workflow

The following diagram illustrates the critical path from purification to stable polymer.

Figure 1: Complete synthetic workflow for Polyphosphazenes. Note the central role of the unstable PDCP intermediate.

Cationic Ring-Opening Mechanism

The mechanism involves the thermal heterolysis of a P-Cl bond.

Figure 2: Simplified Cationic Ring-Opening Mechanism.

Characterization & Troubleshooting

Quantitative Data Summary

| Parameter | Method A (Melt) | Method B (Solution) |

| Temperature | 250°C | 200–210°C |

| Conversion Limit | ~50–60% | ~70–80% |

| Molecular Weight ( | ||

| Polydispersity (PDI) | Broad (> 2.0) | Narrower (< 1.5 w/ catalyst) |

| Gelation Risk | High | Low |

Troubleshooting Guide

-

Problem: Insoluble Polymer (Gelation)

-

Cause: Trace water in reagents or conversion pushed too high (>70% in melt).

-

Solution: Re-sublime HCCP; stop reaction earlier; ensure NaH/THF are bone dry.

-

-

Problem: Low Molecular Weight

-

Cause: High catalyst concentration or impure monomer acting as chain transfer agent.

-

Solution: Reduce catalyst loading; improve inert atmosphere.

-

-

Problem: Black Specks in Polymer

-

Cause: Decomposition of organic impurities or grease.

-

Solution: Use only fluorinated grease or grease-free joints; ensure ampoules are flame-cleaned.

-

References

- Allcock, H. R. (1972). Phosphorus-Nitrogen Compounds: Cyclic, Linear, and High Polymeric Systems. Academic Press.

-

Allcock, H. R., & Kugel, R. L. (1965). "Synthesis of High Polymeric Alkoxy- and Aryloxyphosphonitriles". Journal of the American Chemical Society, 87(18), 4216–4217. Link

-

Potin, P., & De Jaeger, R. (1991). "Polyphosphazenes: Synthesis, Properties, and Applications".[1][6][7][8] European Polymer Journal, 27(4-5), 341-348. Link

- Gleria, M., & De Jaeger, R. (2004). Phosphazenes: A Worldwide Insight. Nova Science Publishers. (Comprehensive review of synthesis methods).

-

Neilson, R. H., & Wisian-Neilson, P. (1988). "Poly(alkyl/arylphosphazenes) and their precursors". Chemical Reviews, 88(3), 541–562. (Alternative condensation routes). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN1916007A - Preparing hexachlorocyclotriphosphazene, and purification method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. A polyphosphazene elastomer containing 2,2,2-trifluoroethoxy groups as a dielectric in electrically responsive soft actuators - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC02369B [pubs.rsc.org]

- 5. reedgrouplab.ucr.edu [reedgrouplab.ucr.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: High-Fidelity Synthesis of Poly(organophosphazenes)

Abstract

Poly(organophosphazenes) represent a unique class of hybrid inorganic-organic polymers featuring an alternating phosphorus-nitrogen backbone (

This guide details the "gold standard" protocol: the thermal Ring-Opening Polymerization (ROP) of hexachlorocyclotriphosphazene followed by macromolecular nucleophilic substitution. Success in this synthesis relies less on complex equipment and more on rigorous exclusion of moisture and precise control of conversion rates to prevent crosslinking.

Phase 1: Precursor Purification (The Foundation)

Core Directive: Commercial hexachlorocyclotriphosphazene (the "trimer") is rarely pure enough for high-molecular-weight polymerization. Traces of phosphorus pentachloride (

Protocol: Recrystallization & Sublimation[4][5]

-

Recrystallization:

-

Dissolve crude trimer (

) in hot heptane (~80°C). -

Filter hot to remove insoluble hydrolysis products.

-

Cool slowly to room temperature, then to 0°C to crystallize.

-

Yield Check: Crystals should be white needles. If yellow, repeat.

-

-

Vacuum Sublimation (Critical):

-

Place recrystallized trimer in a vacuum sublimation apparatus.

-

Apply high vacuum (<0.1 mmHg).

-

Heat the bottom flask to 50–60°C .

-

Collect the sublimate on a water-cooled cold finger.

-

Expert Insight: Do not exceed 70°C during sublimation. Higher temperatures may sublime impurities along with the trimer.

-

Phase 2: Thermal Ring-Opening Polymerization (ROP)

Core Directive: This step converts the cyclic trimer into the linear, reactive intermediate: Poly(dichlorophosphazene) (PDCP). This intermediate is hydrolytically unstable and must be handled in a drybox or closed system.

The "Gel Effect" Trap

The most common failure mode is gelation . If conversion exceeds 70%, the polymer crosslinks into an insoluble "inorganic rubber" that cannot be substituted.

-

Target Conversion: 50–60%

-

Visual Cue: The molten trimer turns viscous (honey-like) but still flows.

Protocol

-

Ampoule Preparation:

-

Load purified trimer (e.g., 10g) into a thick-walled Pyrex glass tube (ampoule).

-

Connect to a vacuum line. Melt the trimer (MP ~114°C) to release trapped gases, then refreeze. Repeat (Freeze-Pump-Thaw) 3 times.

-

Seal the ampoule under vacuum (<0.05 mmHg).

-

-

Polymerization:

-

Place the sealed ampoule in a rocking furnace or oven at 250°C .

-

Time: 12–48 hours (highly dependent on trimer purity).

-

Monitoring: Check viscosity every 4 hours after the first 12 hours.

-

-

Termination:

-

Remove ampoule and cool to room temperature. The content should be a transparent, viscous solid.

-

-

Isolation of PDCP:

-

In a Glovebox (Ar/N2): Break the ampoule.

-

Dissolve the mixture in anhydrous toluene or THF.

-

Precipitate into anhydrous hexane to remove unreacted trimer.

-

Redissolve the polymer in the solvent required for the next step (e.g., THF).

-

Phase 3: Macromolecular Substitution

Core Directive: Replace all labile P-Cl bonds with organic nucleophiles. Residual P-Cl bonds will eventually hydrolyze, degrading the polymer backbone.

Mechanism & Stoichiometry

The reaction is a nucleophilic substitution at the phosphorus atom.

-

Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents per Cl atom) of the nucleophile.

-

Steric Hindrance: Bulky groups (e.g., aryloxy) require longer times or higher temperatures (reflux) than smaller groups (e.g., methoxy).

Protocol: Synthesis of Poly[bis(trifluoroethoxy)phosphazene]

Target: Hydrophobic, semi-crystalline polymer.

-

Nucleophile Preparation:

-

In a Schlenk flask, suspend Sodium hydride (NaH, 60% in oil) in dry THF.

-

Add 2,2,2-trifluoroethanol dropwise at 0°C until

evolution ceases. -

Result: Sodium trifluoroethoxide solution.[3]

-

-

Substitution:

-

Add the PDCP solution (from Phase 2) dropwise to the nucleophile solution at reflux.

-

Why Reverse Addition? Adding polymer to excess nucleophile ensures high local concentration of nucleophile, preventing crosslinking via P-O-P bridge formation.

-

-

Reaction:

-

Reflux for 24–48 hours.

-

-

Work-up:

-

Concentrate the solution.

-

Precipitate into water (removes NaCl and excess salts).

-

Wash polymer repeatedly with water and ethanol.

-

Dry under vacuum.

-

Visualization: Workflow & Mechanism

Figure 1: Synthesis Workflow

Caption: End-to-end workflow from crude trimer to stable poly(organophosphazene), highlighting critical checkpoints.

Figure 2: Chemical Mechanism

Caption: (A) Thermal initiation via ionization. (B) Nucleophilic substitution replacing labile Chlorine atoms.

Characterization & Quality Control (QC)

| Method | Parameter | Expected Result (Success) | Failure Mode Indicator |

| 31P NMR | Chemical Shift | Singlet at ~ -7 to -18 ppm (depending on substituent). | Peak at +20 ppm (Unreacted Cyclic Trimer) or broad hump (Crosslinked/Hydrolyzed). |

| GPC | Molecular Weight | Mw > 100,000 g/mol ; PDI ~ 1.5–2.5. | Low Mw (<10k) indicates wet reagents or impure trimer. |

| DSC | Glass Transition ( | Distinct | Multiple |

| Elemental Analysis | Chlorine Content | < 0.5% Cl . | High Cl% (>1%) indicates incomplete substitution (hydrolysis risk). |

Troubleshooting & Critical Parameters

The "Diglyme Effect"

Recent findings suggest that dissolving PDCP in diglyme (diethylene glycol dimethyl ether) enhances stability compared to THF or benzene. Diglyme solvates the cation effectively, preventing premature crosslinking during storage of the intermediate.

Incomplete Substitution

If steric hindrance prevents 100% substitution (common with bulky aryloxy groups):

-

Solution: Perform a "mixed substitution." React with the bulky group first, then finish with a small nucleophile (e.g., trifluoroethanol or methylamine) to cap remaining Cl atoms.

Water Contamination

-

Symptom: HCl gas evolution (fuming) or rapid viscosity drop in the PDCP solution.

-

Remedy: There is no remedy for hydrolyzed PDCP. Discard and restart with stricter drybox protocols.

References

-

Allcock, H. R., & Kugel, R. L. (1965).[2] Synthesis of High Polymeric Alkoxy- and Aryloxyphosphonitriles. Journal of the American Chemical Society.[4] Link

-

Rothemund, S., & Teasdale, I. (2016). Preparation of polyphosphazenes: a tutorial review. Chemical Society Reviews.[5][6] Link

-

Potin, P., & De Jaeger, R. (1991). Polyphosphazenes: Synthesis, structures, properties, applications. European Polymer Journal. Link

-

Allcock, H. R. (2018).[4] Synthesis, Structures, and Emerging Uses for Poly(organophosphazenes).[2][7][8][9] Macromolecules. Link

- Gleria, M., & De Jaeger, R. (2004). Phosphazenes: A Worldwide Insight. Nova Science Publishers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. research.chalmers.se [research.chalmers.se]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Cyclo- and Polyphosphazenes for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyphosphazenes and the Process of Macromolecular Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Application Note & Protocols: Nucleophilic Substitution Reactions of Hexachlorocyclotriphosphazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachlorocyclotriphosphazene, (NPCl₂)₃, often abbreviated as HCCP, is a foundational inorganic heterocyclic compound. Its high reactivity, stemming from six labile phosphorus-chlorine bonds, makes it an exceptionally versatile platform for synthesizing a vast array of organic-inorganic hybrid molecules.[1] Through sequential nucleophilic substitution, the properties of the resulting cyclophosphazene derivatives can be precisely tailored for applications ranging from advanced polymers and flame retardants to complex ligands and bioactive compounds.[2] This guide provides a detailed overview of the fundamental principles governing these substitution reactions, comprehensive safety and handling protocols, and step-by-step experimental procedures for the synthesis of representative aminophosphazene and aryloxyphosphazene derivatives.

Fundamental Principles of Reactivity

The chemistry of HCCP is dominated by the nucleophilic substitution at the electrophilic phosphorus centers. The stepwise replacement of chlorine atoms allows for the introduction of one to six new functional groups, with the potential for creating highly complex, multifunctional molecules.

1.1. Reaction Mechanism

The substitution process can proceed through different mechanistic pathways, primarily a concerted Sₙ2-like mechanism, or in some cases, a stepwise process involving a pentacoordinate intermediate.[3] The choice of nucleophile, solvent, and reaction conditions dictates the favored pathway and the resulting product distribution.

1.2. Substitution Patterns: Geminal vs. Non-geminal

As chlorine atoms are replaced, subsequent substitutions can occur at the same phosphorus atom (a geminal pathway) or at a different phosphorus atom (non-geminal pathway).[4][5]

-

Non-geminal Substitution: This is the most common pathway, especially with nucleophiles like primary amines or alkoxides. The first substituent deactivates the phosphorus atom to which it is attached, directing the next nucleophile to attack one of the other PCl₂ groups. This leads to cis and trans isomers at the di- and tri-substituted stages.[6][7]

-

Geminal Substitution: This pathway is favored by certain nucleophiles, such as secondary amines or when reactions are conducted in the presence of a strong, non-nucleophilic base like triethylamine.[8] It is believed to proceed through a conjugate-base mechanism where the base deprotonates an N-H group of a previously substituted primary amine, creating a highly nucleophilic center that promotes further substitution at the same phosphorus atom.[8]

The ability to control this regioselectivity is a cornerstone of advanced phosphazene synthesis.

Diagram 1: Substitution Pathways This diagram illustrates the two primary pathways for the second nucleophilic substitution on the phosphazene ring.

Caption: Geminal vs. Non-geminal substitution pathways.

Critical Safety & Handling Procedures

Phosphonitrilic chloride trimer (HCCP) and its reactions require strict safety protocols.

-

Moisture Sensitivity: HCCP reacts violently with water and moisture in the air, releasing corrosive hydrogen chloride (HCl) gas.[9][10] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.[11]

-

Corrosivity: HCCP and the HCl byproduct cause severe skin burns and eye damage.[11][12] Ingestion can be harmful.[9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, a face shield, and a lab coat.[10][13] Work must be conducted in a certified chemical fume hood.[11]

-

Spill & Waste Management: In case of a spill, do not use water.[11] Sweep the solid material into a suitable, labeled container for disposal.[9] Neutralize contaminated surfaces carefully. All waste must be treated as hazardous.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

General Experimental Workflow

A typical substitution reaction on HCCP follows a well-defined sequence of operations designed to ensure anhydrous conditions and effective product isolation.

Diagram 2: Experimental Workflow This flowchart outlines the standard procedure for a phosphazene substitution reaction.

Caption: General workflow for phosphazene substitution.

Detailed Experimental Protocols

The following protocols are representative examples of common substitution reactions. All operations must be performed under an inert atmosphere.

Protocol A: Synthesis of Hexakis(morpholino)cyclotriphosphazene

This protocol describes a full substitution using a secondary amine, which typically proceeds smoothly to the hexa-substituted product.

Materials & Equipment:

-

Hexachlorocyclotriphosphazene (HCCP), (NPCl₂)₃

-

Morpholine, anhydrous

-

Triethylamine (TEA), anhydrous (used as HCl scavenger)

-

Toluene, anhydrous

-

Flame-dried, three-neck round-bottom flask with condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.

-

Reagents: In the reaction flask, dissolve HCCP (e.g., 5.0 g, 14.4 mmol) in 150 mL of anhydrous toluene.

-

In the dropping funnel, prepare a solution of morpholine (15.0 g, 172 mmol, ~12 equivalents) and triethylamine (17.5 g, 172 mmol, ~12 equivalents) in 50 mL of anhydrous toluene.

-

Reaction: Cool the HCCP solution to 0°C using an ice bath. Add the morpholine/TEA solution dropwise over 1 hour with vigorous stirring.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110°C).

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the HCCP spot has disappeared (typically 24-48 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter the white precipitate (triethylamine hydrochloride) and wash it with a small amount of toluene.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting white solid can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure hexakis(morpholino)cyclotriphosphazene.

Protocol B: Controlled Synthesis of Phenoxy-substituted Cyclotriphosphazenes

This protocol demonstrates a partial substitution using an oxygen-based nucleophile, where stoichiometry controls the degree of substitution.

Materials & Equipment:

-

Hexachlorocyclotriphosphazene (HCCP), (NPCl₂)₃

-

Phenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Standard inert atmosphere glassware setup

Procedure:

-

Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.

-

Nucleophile Preparation: In a separate flask, dissolve phenol (e.g., 2.7 g, 28.8 mmol for di-substitution) in 100 mL of anhydrous THF.

-

Carefully add sodium hydride (e.g., 1.2 g of 60% dispersion, 30 mmol) portion-wise to the phenol solution at 0°C. Stir until hydrogen evolution ceases, indicating the formation of sodium phenoxide.

-

Reaction: In the main reaction flask, dissolve HCCP (5.0 g, 14.4 mmol) in 150 mL of anhydrous THF.

-

Transfer the freshly prepared sodium phenoxide solution to the dropping funnel via cannula and add it dropwise to the stirred HCCP solution at room temperature over 1 hour.[14]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by ³¹P NMR spectroscopy to observe the formation of substituted species and consumption of the starting material.[15]

-

Work-up: Quench the reaction by carefully adding 10 mL of water. Remove the THF under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water (3 x 50 mL) to remove sodium salts. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purification: The resulting mixture of phenoxy-substituted phosphazenes can be separated by column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient.[16]

Product Purification and Characterization

5.1. Purification

-

Filtration: The primary method to remove amine hydrochloride salts formed when using an HCl scavenger.

-

Recrystallization: Effective for purifying fully substituted, crystalline products.

-

Column Chromatography: Essential for separating mixtures of partially substituted products (e.g., mono-, di-, tri-substituted) and geometric isomers (cis/trans).[6][16]

5.2. Characterization

³¹P NMR Spectroscopy: This is the most powerful technique for characterizing substituted cyclophosphazenes. The chemical shift (δ) is highly sensitive to the nature and number of substituents on the phosphorus atom.[17]

| Substitution Pattern | Typical ³¹P Chemical Shift (δ, ppm) |

| N₃P₃Cl₆ (HCCP) | ~20 ppm |

| =PCl(R) | 9-25 ppm |

| =P(R)₂ | 5-15 ppm |

| =PCl(OAr) | 5-15 ppm |

| =P(OAr)₂ | 8-10 ppm |

Note: Shifts are approximate and depend on the specific substituent and solvent. Data compiled from multiple sources.[18][19][20]

The appearance of multiple signals or complex splitting patterns in the ³¹P NMR spectrum indicates the presence of a mixture of isomers or different degrees of substitution.[17]

Other Techniques:

-

¹H and ¹³C NMR: Used to confirm the structure of the organic side groups attached to the phosphazene ring.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[21]

-

FT-IR Spectroscopy: Shows characteristic peaks for P=N ring vibrations and functional groups of the substituents.[22]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive nucleophile; Insufficient reaction time/temperature; Moisture contamination deactivating reagents. | Ensure nucleophile is pure and active. Increase reaction time or temperature. Rigorously follow anhydrous procedures. |

| Complex Product Mixture | Incorrect stoichiometry; Reaction conditions favoring multiple substitution patterns (geminal/non-geminal). | Carefully control stoichiometry for partial substitution. Adjust solvent or base to favor a specific pathway (e.g., use of TEA promotes geminal amination).[6][8] |

| Low Yield after Work-up | Product loss during filtration or extraction; Product is water-soluble. | Ensure complete transfer of materials. For water-soluble products, modify work-up to avoid aqueous washes; instead, evaporate solvent and purify by chromatography. |

| Inseparable Isomers | cis and trans isomers have very similar polarities. | Optimize column chromatography conditions (different eluent system, different stationary phase). Consider preparative HPLC if separation is critical. |

References

- Synthesis And Characterization Of Cyclic And Linear Phosphazenes With Phosphorus-Sulfur Linkages. (2002). University of Akron.

- POLY(PHOSPHONITRILIC CHLORIDE)

- 31P NMR Analysis of Cyclotriphosphazenes. (1998). Industrial & Engineering Chemistry Research.

- Progress in the Field of Cyclophosphazenes: Preparation, Properties, and Applic

- Chemical Safety Data Sheet - Phosphonitrilic chloride trimer. (2025). ChemicalBook.

- Synthesis and Characterization of Azo-Based Cyclotriphosphazene Compounds. (2024). MDPI.

- Phosphazenes: Structure and Applic

- Phosphonitrilic chloride trimer - Safety D

- Geminal amination of (alkylamino)pentachlorocyclotriphosphazenes via a conjugate-base mechanism. (1981). Journal of the Chemical Society, Dalton Transactions.

- SAFETY DATA SHEET - Phosphonitrilic chloride trimer. (2023). Fisher Scientific.

- Reactions of hexachlorocyclotriphosphazene with aromatic primary amines. (1987). Journal of the Chemical Society, Dalton Transactions.

- Novel Approach for the Synthesis of Chlorophosphazene Cycles. (2021). MDPI.

- New fluorinated cyclophosphazenes: synthesis, properties, applications. (2022).

- Polyphosphazenes and the Process of Macromolecular Substitution. (2014). Polymers.

- Selective mono substitution of cyclotri-phosphazene by 2-Hydroxyethylacrylate. (2022). GSC Advanced Research and Reviews.

- Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. (2023). Beilstein Journal of Organic Chemistry.

- The equilibria between isomeric non-geminal aminochlorocyclotriphosphazenes. (1981). Journal of the Chemical Society, Dalton Transactions.

- Regioselective Substitution Reactions of Sulfur(VI)−Nitrogen−Phosphorus Rings. (2002). Inorganic Chemistry.

- Safety Data Sheet - Phosphonitrilic chloride trimer. (2020). Sigma-Aldrich.

- A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. (2015). International Journal of Chemical and Physical Sciences.

- Phosphazenes. (2014). Organophosphorus Chemistry.

- 31P MAS NMR Spectroscopy of Hexachlorocyclotriphosphazene. (2009). University of Lethbridge.

- New Method for Nucleophilic Substitution on Hexachlorocyclotriphosphazene by Allylamine. (2016).

- 31P{1H} NMR spectra of the pure (a) phosphazene base 2d and (b) PIL 3d.

- Molecular structures of non-geminally substituted phosphazenes. (1975). Journal of the Chemical Society, Dalton Transactions.

- 31P NMR. University of Ottawa.

- 31P NMR Chemical Shifts. (2020).

- Structural representation of geminal side group arrangement.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Progress in the Field of Cyclophosphazenes: Preparation, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Molecular structures of non-geminally substituted phosphazenes. Part IV. Crystal structure of 2,4,4,trans-6,8,8-hexachloro-2,6-bis(dimethyl-amino)cyclotetraphosphazatetraene - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Studies in cyclophosphazenes. Part 11. Geminal amination of (alkylamino)pentachlorocyclotriphosphazenes via a conjugate-base mechanism - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. gelest.com [gelest.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 14. mdpi.com [mdpi.com]